molecular formula C16H21N5O5 B2580917 methyl 3-(8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate CAS No. 887465-64-7

methyl 3-(8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate

Número de catálogo: B2580917
Número CAS: 887465-64-7
Peso molecular: 363.374
Clave InChI: QWKHICRKIZTEJB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 3-(8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate is a synthetic purine derivative featuring an imidazo[2,1-f]purine core substituted with methyl groups at positions 1 and 7, a 2-methoxyethyl chain at position 8, and a propanoate ester at position 2. This compound is structurally related to adenosine receptor antagonists and kinase inhibitors, with modifications designed to optimize solubility, binding affinity, and metabolic stability. Its synthesis likely involves palladium-catalyzed cross-coupling or acid-mediated cyclization, as seen in analogous compounds .

Propiedades

IUPAC Name

methyl 3-[6-(2-methoxyethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O5/c1-10-9-21-12-13(17-15(21)19(10)7-8-25-3)18(2)16(24)20(14(12)23)6-5-11(22)26-4/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKHICRKIZTEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCOC)N(C(=O)N(C3=O)CCC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The imidazo[2,1-f]purine scaffold is common in adenosine receptor ligands and kinase inhibitors. Key structural variations among analogs include:

Compound Position 8 Substituent Position 3 Substituent Key Functional Groups Source
Target Compound 2-Methoxyethyl Propanoate ester Methoxy, ester
Methyl 2-(1-methyl-2,4-dioxo-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3-yl)acetate 2-Methylphenyl (o-tolyl) Acetate ester Aromatic ring, ester
8-(2-Methoxyphenyl)-1-methyl-7-p-cyanophenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (70) 2-Methoxyphenyl None Methoxy, cyano
1,7-Dimethyl-8-(2-hydroxyethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione 2-Hydroxyethyl None Hydroxyl
[(3)H]PSB-11 (8-Ethyl-4-methyl-2-phenyl-(8R)-imidazo[2,1-i]purin-5-one) Ethyl None Phenyl, ethyl
  • Position 8 Substituents : The target compound’s 2-methoxyethyl group balances hydrophilicity and steric bulk, contrasting with aromatic (e.g., o-tolyl in ) or smaller alkyl (e.g., ethyl in ) groups. The methoxyether may enhance metabolic stability compared to hydroxylated analogs (e.g., ).

Physicochemical Properties

Compound Melting Point (°C) Purity Molecular Weight (g/mol) Key Data Source
Target Compound Not reported ~413 (estimated) Ester groups enhance lipophilicity
Diethyl 8-cyano-7-(4-nitrophenyl)-imidazo... 243–245 51% 550.10 High melting point due to nitro group
Diethyl 3-benzyl-7-(4-bromophenyl)-imidazo... 223–225 61% 550.10 Bromine increases molecular weight
PSB-11 () Not reported ~350 (estimated) Radiolabeled, KD = 4.9 nM

The target compound’s methoxyethyl and ester groups likely confer moderate solubility in polar organic solvents, with a molecular weight (~413 g/mol) within the range of bioactive purine derivatives.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing methyl 3-(8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-imidazopurin-yl)propanoate?

  • Methodological Answer : A one-pot, two-step synthesis strategy is often employed for structurally related imidazo[1,2-a]pyridine derivatives. For example, and describe the use of cyclocondensation reactions with substituted aldehydes and amines, followed by purification via column chromatography (DCM/EtOH eluent). Key parameters include reaction temperature control (rt to 80°C), stoichiometric ratios of reagents, and solvent selection (e.g., DCM for mild conditions). Yield optimization (43–61%) can be achieved by adjusting reaction time (72 hours) and catalyst loading .

Q. How is structural confirmation performed for this compound?

  • Methodological Answer : Multinuclear NMR (¹H, ¹³C) and HRMS are critical. and provide templates for interpreting NMR chemical shifts (e.g., δ 3.84 ppm for methoxy groups in ¹H NMR, δ 170.7 ppm for ester carbonyls in ¹³C NMR). HRMS (ESI/Q-TOF) with <2 ppm mass accuracy (e.g., 509.1825 vs. 509.1819 calculated) confirms molecular formula integrity. IR spectroscopy (KBr pellet) identifies functional groups like carbonyl (1700–1750 cm⁻¹) and nitrile (2200–2250 cm⁻¹) stretches .

Q. What are the stability considerations for this compound under laboratory conditions?

  • Methodological Answer : Stability studies should assess hygroscopicity, thermal decomposition (TGA/DSC), and photolytic degradation. and recommend storage in anhydrous environments (desiccators with silica gel) and protection from UV light. For aqueous stability, monitor pH-dependent hydrolysis of ester groups using HPLC (C18 column, acetonitrile/water mobile phase). Accelerated stability testing (40°C/75% RH for 6 months) can predict shelf life .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) predict transition states and regioselectivity in cyclocondensation steps. COMSOL Multiphysics integrates reaction kinetics (e.g., Arrhenius parameters) and fluid dynamics to simulate reactor scalability. highlights AI-driven tools for real-time adjustment of reaction parameters (e.g., temperature, catalyst concentration) to maximize yield .

Q. How do structural modifications (e.g., methoxyethyl vs. phenethyl substituents) affect bioactivity?

  • Methodological Answer : Comparative SAR studies require synthesizing analogs (e.g., replacing 2-methoxyethyl with phenethyl in ) and evaluating binding affinity via SPR or fluorescence polarization. Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with purine-dione motifs). ’s analogs (C17H19ClN6O3) demonstrate substituent-dependent activity shifts, validated by in vitro assays .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.